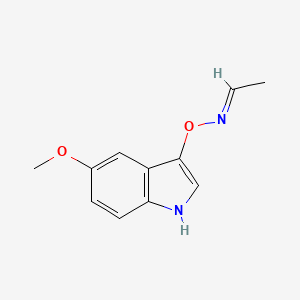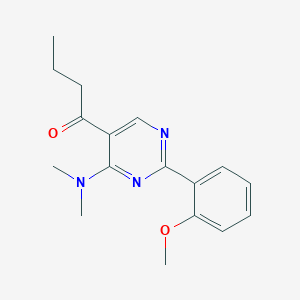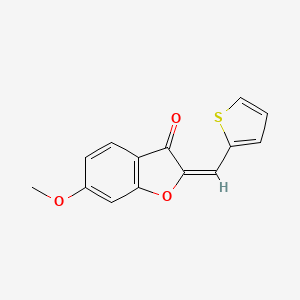![molecular formula C9H14N4O B12913170 [4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol CAS No. 651734-66-6](/img/structure/B12913170.png)
[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol is a compound belonging to the pyrimidine family, which is known for its diverse biological activities Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 in the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors
Introduction of the Methanol Group: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction. This involves the use of reagents such as formaldehyde and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the pyrimidine ring or other functional groups can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
The mechanism of action of [4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors, modulating various biological pathways. The compound’s structure allows it to fit into the active sites of target proteins, thereby affecting their function and leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
Pyrimidine Derivatives: Compounds like 4-amino-2-methylpyrimidine and 4-(cyclopropylamino)-2-(methylthio)pyrimidine share structural similarities.
Cyclopropylamine Derivatives: Compounds containing the cyclopropylamine moiety, such as cyclopropylamine-substituted thiazoles.
Uniqueness
[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol stands out due to its unique combination of functional groups, which confer specific biological activities
属性
CAS 编号 |
651734-66-6 |
|---|---|
分子式 |
C9H14N4O |
分子量 |
194.23 g/mol |
IUPAC 名称 |
[4-(cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C9H14N4O/c1-10-9-11-4-6(5-14)8(13-9)12-7-2-3-7/h4,7,14H,2-3,5H2,1H3,(H2,10,11,12,13) |
InChI 键 |
MRCNZVJMIPVOFU-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC=C(C(=N1)NC2CC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12913158.png)




![3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913190.png)
